cyclohexyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one moiety, a hexahydroquinoline ring, and a cyclohexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Moiety: The chromen-4-one moiety can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Synthesis of the Hexahydroquinoline Ring: The hexahydroquinoline ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.
Coupling Reaction: The final step involves the coupling of the chromen-4-one moiety with the hexahydroquinoline ring and the cyclohexyl ester group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclohexyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of cyclohexyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexah
Properties
Molecular Formula |
C26H26ClNO5 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
cyclohexyl 4-(6-chloro-4-oxochromen-3-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26ClNO5/c1-14-22(26(31)33-16-6-3-2-4-7-16)23(24-19(28-14)8-5-9-20(24)29)18-13-32-21-11-10-15(27)12-17(21)25(18)30/h10-13,16,23,28H,2-9H2,1H3 |
InChI Key |
FVGBKSWUZOADTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=COC4=C(C3=O)C=C(C=C4)Cl)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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